molecular formula C10H21N B1205015 4-tert-Butylcyclohexylamine CAS No. 5400-88-4

4-tert-Butylcyclohexylamine

Cat. No.: B1205015
CAS No.: 5400-88-4
M. Wt: 155.28 g/mol
InChI Key: BGNLXETYTAAURD-UHFFFAOYSA-N
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Description

4-tert-Butylcyclohexylamine is an organic compound with the molecular formula C10H21N. It is a cyclohexylamine derivative where a tert-butyl group is attached to the fourth carbon of the cyclohexane ring. This compound exists as a mixture of cis- and trans-isomers and is known for its applications in various chemical processes and industries .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-tert-Butylcyclohexylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Sodium borohydride (NaBH4) in ethanol.

    Substitution: Halogenating agents such as chlorine or bromine.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: 4-tert-Butylcyclohexanol.

    Substitution: Halogenated cyclohexylamines.

    Oxidation: 4-tert-Butylcyclohexanone or 4-tert-butylcyclohexanol.

Scientific Research Applications

4-tert-Butylcyclohexylamine has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the properties of cyclohexylamine and tert-butyl groups. This combination imparts distinct chemical reactivity and physical properties, making it valuable in various applications .

Properties

IUPAC Name

4-tert-butylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNLXETYTAAURD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202320, DTXSID901267492
Record name 4-tert-Butylcyclohexylamine
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Record name trans-4-(1,1-Dimethylethyl)cyclohexanamine
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Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5400-88-4, 2163-34-0
Record name 4-tert-Butylcyclohexylamine
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Record name 4-tert-Butylcyclohexylamine
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Record name 4-tert-Butylcyclohexylamine
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Record name trans-4-(1,1-Dimethylethyl)cyclohexanamine
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Record name 4-tert-butylcyclohexylamine
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Synthesis routes and methods

Procedure details

312 g of 4-tert-butylcyclohexanone in 500 ml of ammonia-saturated methanol were hydrogenated at 100° C. and 100 bar in the presence of 10 g of Raney nickel. The catalyst was filtered off, the mixture was concentrated, and the crude product was purified on a thin-layer evaporator (105°/0.5 mm). 303 g of colorless liquid were obtained. The product is an isomer mixture in which the cis-cyclohexylamine derivative prevails. ##STR11##
Quantity
312 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the conformational preferences of 4-tert-butylcyclohexylamine in different solvents?

A: Research indicates that the cis isomer of this compound exhibits a higher partition coefficient compared to the trans isomer in aqueous methanol and pentane mixtures. [] This difference in partitioning behavior is attributed to the stronger hydrophilicity of the equatorial amino group in the cis isomer. [] The study suggests that the amino group's hydrogen bonding with water significantly influences the conformational equilibrium, leading to a greater preference for the cis conformation in aqueous environments. []

Q2: How does the structure of this compound derivatives affect their thermal properties?

A: Studies on dimeric naphthalene diimides synthesized using this compound as a building block demonstrate the impact of structural modifications on thermal properties. [, ] The incorporation of this compound into these diimide structures resulted in amorphous materials with glass transition temperatures ranging from 132 °C to 266 °C. [, ] These findings highlight the influence of the 4-tert-butylcyclohexyl moiety on the overall molecular packing and intermolecular interactions, ultimately affecting the thermal behavior of the resulting materials.

Q3: Can you describe a method for simultaneously determining the difference in acidity constants (ΔpKa) of multiple compounds using this compound as an example?

A: A multicomponent NMR titration method has been developed to precisely determine the ΔpKa of multiple compounds in a single experiment. [] Using a mixture of this compound stereoisomers titrated with DCl in a CD3OD/D2O solvent system, the method successfully measured the difference in their acid dissociation constants. [] By monitoring the variations in H1 chemical shifts during the titration, researchers determined that the trans stereoisomer of this compound is more basic than the cis isomer by 0.121 ± 0.002 pK units in this solvent system. [] This approach proves valuable for efficiently analyzing the relative acidity of multiple compounds simultaneously.

Q4: Has this compound been utilized in the synthesis of organometallic compounds? If so, can you provide an example?

A: Yes, this compound has been employed as a ligand in the synthesis of triosmium nitrite clusters. [] Reaction of [Os3(µ-H)(CO)10(µ-η2-NO2)] with this compound produces two isomeric clusters, [Os3(µ-H)(CO)9(µ-η2-NO2)(NH2C6H10But-4)], denoted as 6a and 6b. [] This example demonstrates the utility of this compound in coordinating to metal centers, potentially influencing the reactivity and properties of the resulting organometallic complexes.

Q5: Are there any established synthetic routes for preparing Montelukast Sodium using this compound?

A: Multiple patents describe the use of this compound in the synthesis of Montelukast Sodium, a medication used to treat asthma and allergic rhinitis. [, , ] The described processes involve the reaction of a specific methanesulfonyl intermediate with this compound, followed by purification and conversion to the final sodium salt form. [, , ] These patents highlight the practical application of this compound as a crucial reagent in the multi-step synthesis of pharmaceutically relevant compounds.

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